molecular formula C8H11NO4S B8044479 2-Methoxy-5-methylsulfanilic acid

2-Methoxy-5-methylsulfanilic acid

Cat. No.: B8044479
M. Wt: 217.24 g/mol
InChI Key: LRQPVZZRWRMIGW-UHFFFAOYSA-N
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Description

These compounds share a benzoic acid backbone substituted with methoxy (-OCH₃) and sulfonamide/sulfonyl groups at positions 2 and 5, respectively. The methylsulfanilic derivative likely exhibits similar physicochemical properties, such as moderate water solubility due to polar functional groups and a molecular weight range of 230–260 g/mol based on analogs .

Properties

IUPAC Name

4-amino-2-methoxy-5-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQPVZZRWRMIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)OC)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Methoxy-5-methylsulfanilic acid has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be employed in biological studies to understand the effects of sulfonic acid derivatives on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-5-methylsulfanilic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors in biological systems.

  • Pathways: It may influence metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

The table below highlights key structural and functional differences among related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
2-Methoxy-5-(methylsulfonyl)benzoic acid 50390-76-6 C₉H₁₀O₅S 230.24 -OCH₃, -SO₂CH₃, -COOH Intermediate in drug synthesis
2-Methoxy-5-sulfamoylbenzoic acid 22117-85-7 C₈H₉NO₅S 231.23 -OCH₃, -SO₂NH₂, -COOH Research reagent (TCI Chemicals, )
5-(Ethylsulfonyl)-2-methoxyaniline Not provided C₉H₁₃NO₃S 215.27 -OCH₃, -SO₂C₂H₅, -NH₂ Pharmacophoric fragment for VEGFR2 inhibitors
2-Hydroxy-5-sulfobenzoic acid 97-05-2 C₇H₆O₆S 218.18 -OH, -SO₃H, -COOH Laboratory research (Ambeed, )

Key Observations :

  • Sulfonyl vs. Sulfamoyl Groups : The presence of -SO₂CH₃ (methylsulfonyl) in 50390-76-6 enhances lipophilicity compared to -SO₂NH₂ (sulfamoyl) in 22117-85-7, affecting bioavailability and membrane permeability .
  • Acid vs. Amine Backbone : 5-(Ethylsulfonyl)-2-methoxyaniline (amine backbone) is more reactive in coupling reactions than benzoic acid derivatives, making it suitable for fragment-based drug design .
  • Positional Isomerism : 2-Hydroxy-5-sulfobenzoic acid (hydroxy at position 2) exhibits stronger acidity (pKa ~1.5) compared to methoxy-substituted analogs (pKa ~4–5) due to electron-withdrawing effects .

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